molecular formula C11H12Cl2FN3 B1408256 N2-(3-fluorophenyl)pyridine-2,3-diamine dihydrochloride CAS No. 1820740-03-1

N2-(3-fluorophenyl)pyridine-2,3-diamine dihydrochloride

Cat. No. B1408256
CAS RN: 1820740-03-1
M. Wt: 276.13 g/mol
InChI Key: VOAVVHLUHGKBQI-UHFFFAOYSA-N
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Description

N2-(3-fluorophenyl)pyridine-2,3-diamine dihydrochloride is a chemical compound with the CAS Number: 1820740-03-1 . It has a molecular weight of 276.14 and is a solid in its physical form . This compound has potential in scientific research and can be a valuable tool for various applications, such as drug synthesis.


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C11H10FN3.2ClH/c12-8-3-1-4-9(7-8)15-11-10(13)5-2-6-14-11;;/h1-7H,13H2,(H,14,15);2*1H .


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 276.14 .

Scientific Research Applications

High Glass Transition and Thermal Stability

  • Polyimide Synthesis : A study by Wang et al. (2008) explored the synthesis of novel polyimides using a diamine monomer containing heterocyclic pyridine. These polyimides exhibited high glass transition temperatures, excellent mechanical and thermal properties, and were soluble in various organic solvents. They could be cast into self-standing films, showcasing strong and flexible characteristics with high tensile modulus and thermal stability in both nitrogen and air.

Fluorescence and Protonation Effects

  • Fluorescent Polyimides : In a study by Liaw et al. (2007), a diamine containing a pyridine group was synthesized and used to prepare poly(pyridine-imide) with good solubility and thermal stability. These polymers exhibited strong orange fluorescence after protonation with protic acid.

Synthesis and Characterization of New Compounds

  • Pyridobenzodiazepines Synthesis : Shi et al. (2011) conducted a study on the synthesis of N2-methyl-N2-phenyl-pyridine-2,3-diamine, leading to the formation of pyridobenzodiazepines with carbonyl groups Shi et al., 2011. These compounds were characterized using various techniques like HPLC-MS, NMR, and X-ray diffraction analysis.

Application in Fluoroionophores

  • Metal Recognition : A study by Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde derivatives for metal recognition. These compounds demonstrated the ability to specifically chelate metal cations like Zn+2, showcasing potential for applications in metal detection and analysis.

Photophysical and Electroluminescence Studies

  • Rhenium Complexes : A research by Yang et al. (2013) synthesized a diamine ligand containing pyridine and oxadiazole, along with its corresponding Re(I) complex. The study focused on the photophysical performance, thermal stability, and electrochemical properties of the complex, demonstrating its potential in applications like electroluminescent devices.

Thermal and Mechanical Properties

  • Transparent Polyimides : Guan et al. (2015) investigated pyridine-containing aromatic diamine monomers for the synthesis of polyimides Guan et al., 2015. These polymers displayed excellent solubility, thermal and mechanical properties, and high transparency, suggesting their suitability for high-performance applications.

properties

IUPAC Name

2-N-(3-fluorophenyl)pyridine-2,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3.2ClH/c12-8-3-1-4-9(7-8)15-11-10(13)5-2-6-14-11;;/h1-7H,13H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAVVHLUHGKBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=C(C=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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